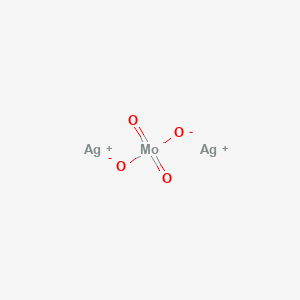

Silver molybdate

Description

Properties

Molecular Formula |

Ag2MoO4 |

|---|---|

Molecular Weight |

375.7 g/mol |

IUPAC Name |

disilver;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/2Ag.Mo.4O/q2*+1;;;;2*-1 |

InChI Key |

MHLYOTJKDAAHGI-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-].[Ag+].[Ag+] |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ag+].[Ag+] |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Crystal Structures of α-Ag₂MoO₄ and β-Ag₂MoO₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the crystal structures of the alpha (α) and beta (β) polymorphs of silver molybdate (Ag₂MoO₄). Understanding the distinct structural arrangements of these phases is crucial for controlling their physicochemical properties and unlocking their full potential in various applications, including catalysis, sensing, and antimicrobial agents. This document details the synthesis protocols, presents a comparative analysis of their crystallographic data, and visualizes the key relationships and workflows.

Introduction to the Polymorphs of this compound

This compound (Ag₂MoO₄) is a versatile inorganic compound that exists in two primary crystalline forms: the metastable tetragonal α-phase and the thermodynamically stable cubic β-phase. The arrangement of atoms within their crystal lattices dictates their fundamental properties, such as stability, electronic band structure, and surface reactivity. The transition from the metastable α-phase to the stable β-phase is influenced by factors such as temperature.

Comparative Crystallographic Data

The core differences between the alpha and beta polymorphs of Ag₂MoO₄ are rooted in their distinct crystal structures. The β-phase adopts a cubic spinel structure, which is the more stable configuration, while the α-phase possesses a tetragonal crystal system. A summary of their key crystallographic parameters is presented in the table below for direct comparison.

| Parameter | α-Ag₂MoO₄ (Metastable) | β-Ag₂MoO₄ (Stable) |

| Crystal System | Tetragonal | Cubic |

| Space Group | P4₁2₂ | Fd-3m |

| Lattice Parameters | a = 5.69 Å, c = 11.88 Å | a = 9.29 Å |

| Unit Cell Volume | 384.8 ų | 800.77 ų |

| Atomic Positions | Mo: (0, 0, 0), Ag: (0, 0.5, 0.25), O: (0.19, 0.19, 0.12) | Mo: (0, 0, 0.5), Ag: (0.125, 0.125, 0.125), O: (0.6395, 0.6395, 0.8605) |

Experimental Protocols

Precise synthesis methods are required to obtain the desired polymorph of this compound. The following sections detail the experimental procedures for the synthesis of both α-Ag₂MoO₄ (as part of a heterostructure) and pure β-Ag₂MoO₄.

Synthesis of α-Ag₂MoO₄/β-Ag₂MoO₄ Heterostructure via Ultrasonic Spray Pyrolysis

The α-phase is often synthesized as a component of a heterostructure with the β-phase, particularly at elevated temperatures. The ultrasonic spray pyrolysis method provides a rapid and continuous process for producing such materials.

Experimental Workflow: Ultrasonic Spray Pyrolysis

An In-depth Technical Guide to the Thermal Stability of Silver Molybdate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various silver molybdate compounds, with a focus on this compound (Ag₂MoO₄), silver dimolybdate (Ag₂Mo₂O₇), and silver trimolybdate dihydrate (Ag₂Mo₃O₁₀·2H₂O). The information presented herein is crucial for understanding the behavior of these materials under thermal stress, which is essential for their application in diverse fields, including catalysis, antimicrobial agents, and drug delivery systems.

Thermal Properties of this compound (Ag₂MoO₄)

This compound (Ag₂MoO₄) is known to exist in two primary polymorphic forms: a metastable tetragonal α-phase and a stable cubic β-phase. The thermal behavior of Ag₂MoO₄ is characterized by a distinct phase transition and its eventual decomposition at higher temperatures.

The α-Ag₂MoO₄ phase is thermodynamically metastable and undergoes an irreversible phase transition to the more stable β-Ag₂MoO₄ phase at temperatures exceeding 280 °C[1][2]. The melting point of this compound has been reported to be 483 °C[3]. At temperatures around 700 °C, the decomposition of this compound can lead to the precipitation of metallic silver[4].

Quantitative Thermal Analysis Data for this compound (Ag₂MoO₄)

Detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the complete decomposition of Ag₂MoO₄, including specific weight loss percentages at different stages and a definitive decomposition pathway to its constituent oxides or elements, remains limited in the readily available literature. Further experimental investigation is required to fully elucidate these parameters.

Thermal Properties of Silver Dimolybdate (Ag₂Mo₂O₇)

Thermal Properties of Silver Trimolybdate Dihydrate (Ag₂Mo₃O₁₀·2H₂O)

The thermal decomposition of silver trimolybdate dihydrate (Ag₂Mo₃O₁₀·2H₂O) follows a multi-step process, as revealed by TGA and DSC studies. This process involves the loss of adsorbed and crystallized water, a structural phase transition, and finally, decomposition of the compound.

Quantitative Thermal Analysis Data for Ag₂Mo₃O₁₀·2H₂O

The following table summarizes the key thermal events and corresponding mass loss observed during the thermal analysis of Ag₂Mo₃O₁₀·2H₂O.

| Temperature Range (°C) | Thermal Event | Mass Loss (%) |

| 65 - 120 | Loss of adsorbed water | ~0.5 |

| ~250 | Loss of crystallized water | ~0.5 |

| ~335 | Structural phase transition | - |

| ~530 | Decomposition | Not specified |

Experimental Protocols

This section details common methodologies for the synthesis and thermal analysis of this compound compounds, providing a foundation for reproducible experimental work.

Synthesis Methodologies

This method involves the reaction of silver nitrate and sodium molybdate in an aqueous solution under controlled temperature and pressure.

Procedure:

-

Dissolve 2 mmol of silver nitrate (AgNO₃) in 40 mL of distilled water.

-

In a separate vessel, dissolve 1 mmol of sodium molybdate dihydrate (Na₂MoO₄·2H₂O) in 40 mL of distilled water[1].

-

Transfer the sodium molybdate solution to a Teflon-lined hydrothermal reactor equipped with a magnetic stirrer[1].

-

Slowly add the silver nitrate solution to the reactor while stirring vigorously[1].

-

Seal the reactor and heat it in an oven at 120 °C for 2 hours[1].

-

After cooling, collect the precipitate by centrifugation, wash it several times with distilled water, and dry it at 100 °C for 24 hours[1].

This method relies on the precipitation of the this compound product from aqueous solutions of its precursors at ambient temperature.

Procedure:

-

Prepare separate aqueous solutions of silver nitrate (AgNO₃) and sodium molybdate (Na₂MoO₄)[5].

-

Slowly add the AgNO₃ solution to the Na₂MoO₄ solution under constant stirring at a controlled temperature (e.g., room temperature)[5].

-

The pH of the precipitating solution can be adjusted by adding nitric acid or sodium hydroxide to the respective precursor solutions before mixing[5].

-

Allow the precipitate to age in the mother liquor for a specified duration (e.g., overnight) to ensure complete precipitation[6].

-

Separate the precipitate by filtration, wash it thoroughly with deionized water to remove any soluble impurities, and dry it in an oven at a low temperature (e.g., 80 °C)[6].

-

A final calcination step at a higher temperature (e.g., 500 °C) may be performed to obtain the crystalline product[6][7].

References

fundamental optical properties of β-Ag₂MoO₄ microcrystals

An In-Depth Technical Guide to the Fundamental Optical Properties of β-Ag₂MoO₄ Microcrystals

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core optical properties of β-Ag₂MoO₄ microcrystals, a material of growing interest in various scientific fields. The document details the material's electronic structure, photoluminescent behavior, and the experimental methodologies used for its characterization, supported by quantitative data and visual diagrams.

Core Optical and Electronic Properties

β-Ag₂MoO₄ possesses a spinel-type cubic structure, which is fundamental to its optical characteristics. The optical properties are significantly influenced by structural order and disorder within the [MoO₄] tetrahedral and [AgO₆] octahedral clusters that constitute the crystal lattice.

Electronic Band Structure

Theoretical and experimental studies have determined that β-Ag₂MoO₄ is an indirect band gap semiconductor. This means that the minimum energy state of the conduction band and the maximum energy state of the valence band occur at different points in the Brillouin zone. The valence band is primarily formed by the 4d orbitals of Ag and the 2p orbitals of O, while the conduction band is mainly composed of the 4d orbitals of Mo.

The indirect nature of the band gap is a crucial factor in its photoluminescent properties, affecting the efficiency and mechanism of light emission.

Photoluminescence

β-Ag₂MoO₄ microcrystals typically exhibit a broad-band photoluminescence (PL) emission in the blue region of the visible spectrum when excited by UV light. This luminescence is attributed to a charge-transfer mechanism within the [MoO₄] tetrahedral clusters. The structural disorder and defects within the crystal lattice create intermediary energy levels within the band gap, which play a significant role in the PL process. The intensity and exact wavelength of the emission can be influenced by the synthesis method and the resulting crystal morphology and defect concentration.

Quantitative Optical Data

The optical properties of β-Ag₂MoO₄ have been quantified through various experimental and theoretical studies. The following tables summarize the key data.

| Synthesis Method | Solvent | Experimental Optical Band Gap (Eg) | Reference |

| Co-precipitation | Water | 3.22 eV | |

| Co-precipitation | Methanol | 3.28 eV | |

| Co-precipitation | Ethanol | 3.32 eV | |

| Co-precipitation | 1-Propanol | 3.35 eV | |

| Co-precipitation | 1-Butanol | 3.38 eV | |

| Hydrothermal | Water | 3.34 - 3.39 eV |

| Theoretical Method | Calculated Band Gap (Eg) | Band Gap Type | Reference |

| DFT | 2.58 eV | Indirect | |

| DFT+U | 3.41 eV | Indirect | |

| DFT (B3LYP) | 4.00 eV (without defects) | Indirect | |

| DFT (B3LYP) | 3.34 eV (with defects) | Indirect |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of β-Ag₂MoO₄ microcrystals are crucial for reproducible research.

Synthesis of β-Ag₂MoO₄ Microcrystals

3.1.1. Co-precipitation Method

This method involves the reaction of aqueous solutions of silver nitrate (AgNO₃) and sodium molybdate (Na₂MoO₄·2H₂O) to precipitate β-Ag₂MoO₄.

-

Preparation of Precursor Solutions:

-

Dissolve 1.0 mmol of Na₂MoO₄·2H₂O in 50 mL of deionized water.

-

Separately, dissolve 2.0 mmol of AgNO₃ in 50 mL of deionized water.

-

-

Precipitation:

-

Heat both solutions to 80°C under constant magnetic stirring for 15 minutes.

-

Quickly mix the two solutions. A beige precipitate of β-Ag₂MoO₄ will form instantaneously.

-

-

Washing and Drying:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the final product in a conventional oven at 60°C overnight.

-

3.1.2. Hydrothermal Method

The hydrothermal method allows for the synthesis of well-defined microcrystals at elevated temperature and pressure.

-

Preparation of Precursor Solution:

-

Prepare a 0.1 M solution of AgNO₃ and a 0.1 M solution of Na₂MoO₄.

-

Combine the solutions with stirring.

-

-

Hydrothermal Reaction:

-

Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 100-160°C) for a set duration (e.g., 2 hours).

-

-

Washing and Drying:

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the product multiple times with deionized water and ethanol.

-

Dry the sample in a hot air oven at 90°C for 60 minutes.

-

Optionally, the powder can be calcined at 500°C for 1 hour to enhance crystallinity.

-

Characterization Techniques

3.2.1. UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)

This technique is used to determine the optical band gap of the powdered microcrystals.

-

Sample Preparation: The powdered sample is loaded into a sample holder. A reference standard, such as BaSO₄ or MgO, is used to obtain a baseline spectrum.

-

Data Acquisition:

-

The measurement is typically performed using a spectrophotometer equipped with an integrating sphere.

-

A background spectrum of the reference material is collected first.

-

The spectrum of the β-Ag₂MoO₄ sample is then recorded over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

The reflectance data is converted to absorbance using the Kubelka-Munk function.

-

The optical band gap (Eg) is determined by plotting (αhν)ⁿ versus hν (a Tauc plot), where α is the absorption coefficient, hν is the photon energy, and n=2 for an indirect band gap semiconductor. The band gap is found by extrapolating the linear portion of the curve to the energy axis.

-

3.2.2. Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the emission properties of the microcrystals.

-

Sample Preparation: The powder sample is placed in a solid-state sample holder.

-

Data Acquisition:

-

The sample is excited with a monochromatic light source, typically a laser or a xenon lamp, at a wavelength shorter than the absorption edge of the material (e.g., 325 nm).

-

The emitted light is collected by a detector, and the intensity is recorded as a function of wavelength.

-

Measurements are typically performed at room temperature.

-

3.2.3. X-ray Diffraction (XRD) and Rietveld Refinement

XRD is used to determine the crystal structure and phase purity of the synthesized material. Rietveld refinement is a method used to analyze the diffraction pattern to obtain detailed structural information.

-

Data Acquisition: The powder sample is placed on a sample holder, and the X-ray diffraction pattern is recorded over a range of 2θ angles.

-

Rietveld Refinement:

-

The experimental XRD pattern is fitted with a calculated profile based on a known crystal structure model (in this case, the spinel-type cubic structure of β-Ag₂MoO₄).

-

The refinement process adjusts various parameters (e.g., lattice parameters, atomic positions, peak shape) to minimize the difference between the observed and calculated patterns. This provides accurate information about the crystal structure.

-

Visual Diagrams

The following diagrams illustrate key concepts and workflows related to the study of β-Ag₂MoO₄ microcrystals.

Experimental Workflow for β-Ag₂MoO₄

Electronic Band Structure of β-Ag₂MoO₄

Photoluminescence Mechanism in β-Ag₂MoO₄

An In-depth Technical Guide on the Antimicrobial Mechanism of Silver Molybdate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silver molybdate (Ag₂MoO₄) has emerged as a promising antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and viruses. This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of this compound, intended for researchers, scientists, and drug development professionals. The primary mechanisms of action are multifaceted and include the sustained release of silver ions (Ag⁺), the generation of reactive oxygen species (ROS), and in some instances, photocatalytic activity. These actions lead to microbial cell membrane damage, disruption of essential metabolic pathways, and inhibition of DNA replication and protein synthesis. This document details the quantitative antimicrobial efficacy, experimental protocols for its evaluation, and the cellular signaling pathways involved in its antimicrobial and cytotoxic effects.

Antimicrobial Spectrum and Efficacy

This compound exhibits a wide range of antimicrobial activity. The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of different forms of this compound against various pathogenic microorganisms.

Table 1: Antibacterial Activity of this compound

| Microorganism | This compound Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli (ATCC 25922) | β-Ag₂MoO₄ | 512 | - | [1] |

| Escherichia coli (Multidrug-Resistant) | Ag₂Mo₃O₁₀·2H₂O | 512 | - | [1] |

| Staphylococcus aureus (ATCC 25923) | β-Ag₂MoO₄ | 426.66 | - | [1] |

| Staphylococcus aureus (Multidrug-Resistant) | Ag₂Mo₃O₁₀·2H₂O | 512 | - | [1] |

Table 2: Antifungal Activity of this compound

| Microorganism | This compound Type | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans (ATCC 90028) | β-Ag₂MoO₄ | 7.81 | 15.62 | [2] |

| Candida tropicalis | β-Ag₂MoO₄ | - | - | [3] |

| Candida parapsilosis | β-Ag₂MoO₄ | - | - | [3] |

Note: Specific MIC/MFC values for C. tropicalis and C. parapsilosis were not detailed in the available search results, but the studies indicated good antifungal properties.

Table 3: Antiviral Activity of this compound

| Virus | This compound Type | Concentration | Activity | Reference |

| Human Coronavirus (HCoV-229E) | nano-β-Ag₂MoO₄ | 200 ppm | 99.5% inactivation within 2 hours | [4] |

Core Antimicrobial Mechanisms

The antimicrobial action of this compound is not attributed to a single mode of action but rather a combination of synergistic effects.

Release of Silver Ions (Ag⁺)

The primary and most widely accepted mechanism is the sustained release of silver ions (Ag⁺) into the aqueous environment[5]. These ions are highly reactive and interact with multiple targets in microbial cells.

-

Cell Wall and Membrane Disruption: Ag⁺ ions have a high affinity for sulfur-containing proteins in the microbial cell membrane. This interaction disrupts the cell membrane's integrity, leading to increased permeability and leakage of intracellular components[6].

-

Enzyme Inhibition: Silver ions can inactivate essential enzymes, particularly those involved in the respiratory chain, by binding to their sulfhydryl (-SH) groups. This disrupts ATP production and leads to metabolic collapse[7].

-

DNA and RNA Interaction: Ag⁺ can bind to the DNA and RNA of microorganisms, causing them to condense and preventing replication and transcription, which ultimately inhibits protein synthesis[6].

Generation of Reactive Oxygen Species (ROS)

This compound, particularly in nanoparticle form, is known to induce oxidative stress through the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydroxyl radicals (•OH)[8]. The accumulation of ROS leads to significant cellular damage, including:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in the cell membrane, initiating a chain reaction of lipid peroxidation that compromises membrane structure and function.

-

Protein Oxidation: Proteins are susceptible to oxidative damage, which can lead to conformational changes and loss of function.

-

DNA Damage: ROS can cause single- and double-strand breaks in DNA, leading to mutations and cell death.

Photocatalytic Activity

This compound is a semiconductor material that can exhibit photocatalytic activity under light irradiation[9]. When exposed to light with energy greater than its band gap, electron-hole pairs are generated. These charge carriers can migrate to the surface and react with water and oxygen to produce highly reactive ROS, which then contribute to the antimicrobial effect[10]. The band gap of β-Ag₂MoO₄ has been reported to be around 3.30-3.34 eV, indicating that it is primarily activated by UV light[11].

Signaling Pathways and Cellular Targets

The antimicrobial activity of this compound involves the disruption of several key cellular signaling pathways. While direct studies on this compound are limited, research on silver ions and nanoparticles provides significant insights into the affected pathways.

Proteomic analyses of bacteria treated with silver compounds have revealed the downregulation of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, as well as proteins responsible for detoxification of ROS[11]. This suggests a multi-pronged attack on the central metabolism and defense mechanisms of the microbes.

Synergistic Effects

This compound has demonstrated synergistic effects when combined with conventional antimicrobial agents, which can enhance their efficacy and potentially overcome drug resistance.

Table 4: Synergistic Antimicrobial Activity

| Antimicrobial Agent | Microorganism | This compound Type | Observation | Reference |

| Aminoglycosides (e.g., Amikacin, Gentamicin) | E. coli (MDR), S. aureus (MDR) | Ag₂Mo₃O₁₀·2H₂O | Enhanced antibiotic activity (synergism) | [1] |

| Ciprofloxacin | E. coli, S. aureus, P. aeruginosa | AgBr/Ag₂MoO₄@ZnO | Enhanced photocatalytic degradation and bacterial killing | [10] |

| Amphotericin B | Candida species | Silver Nanoparticles | Synergistic antifungal effect | [12][13] |

Note: While a direct study on this compound with amphotericin B was not found, the synergy of silver nanoparticles with this antifungal suggests a high potential for similar effects with this compound.

Cytotoxicity Profile

The evaluation of cytotoxicity is crucial for any potential therapeutic agent. The following table summarizes the available data on the cytotoxic effects of this compound on mammalian cell lines.

Table 5: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cell Type | This compound Type | IC₅₀ (µg/mL) | Reference |

| MDA-MB-231 | Human Breast Cancer | m-Ag₂Mo₂O₇ | > 100 (23.5% viability reduction at 50 µg/mL) | [14][15] |

| PC-3 | Human Prostate Cancer | m-Ag₂Mo₂O₇ | > 100 | [14][15] |

| Macrophage-like cells | - | β-Ag₂MoO₄ | > 15.62 (non-cytotoxic) | [2] |

The mechanism of cytotoxicity in mammalian cells is also linked to the generation of ROS and interaction with cellular components, which can lead to apoptosis or necrosis at high concentrations[16][17][18].

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the antimicrobial properties of this compound.

Synthesis of this compound (Co-precipitation Method)

This protocol describes a general co-precipitation method for synthesizing β-Ag₂MoO₄ microcrystals.

-

Preparation of Precursor Solutions: Prepare aqueous solutions of silver nitrate (AgNO₃) and sodium molybdate (Na₂MoO₄) at desired concentrations.

-

Co-precipitation: Slowly add the silver nitrate solution to the sodium molybdate solution under constant stirring. A precipitate of this compound will form.

-

Washing: The precipitate is then collected by centrifugation or filtration and washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a specified temperature (e.g., 60-80 °C) for several hours.

-

Characterization: The synthesized material should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Scanning Electron Microscopy (SEM) to observe the morphology.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines for broth microdilution assays[1][19][20][21][22].

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted (usually 2-fold) in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: A standardized microbial inoculum (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared and further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The wells containing the this compound dilutions are inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Assessment of Reactive Oxygen Species (ROS) Generation

The DCFH-DA assay is a common method to measure intracellular ROS[4][23][24][25].

-

Cell Culture and Treatment: Microbial or mammalian cells are cultured to a suitable density and then treated with different concentrations of this compound for a specific duration.

-

Staining with DCFH-DA: The cells are washed and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in the dark. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity[3][26][27][28].

-

Cell Seeding and Treatment: Mammalian cells are seeded in a 96-well plate and allowed to adhere. They are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Perspectives

This compound demonstrates significant potential as a broad-spectrum antimicrobial agent. Its multifaceted mechanism, involving the release of silver ions, generation of reactive oxygen species, and potential photocatalytic activity, makes it an attractive candidate for combating drug-resistant pathogens. The synergistic effects observed with conventional antibiotics further enhance its therapeutic promise. However, further research is warranted to fully elucidate the specific signaling pathways and molecular targets within different microbial species. A deeper understanding of its long-term biocompatibility and the potential for resistance development is also crucial for its successful translation into clinical and industrial applications. Future studies should focus on optimizing the physicochemical properties of this compound nanoparticles to enhance their antimicrobial efficacy while minimizing cytotoxicity.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Biocompatibility and inflammatory response of silver tungstate, this compound, and silver vanadate microcrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silver-, calcium-, and copper molybdate compounds: Preparation, antibacterial activity, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of silver nanoparticles against multidrug-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in silver nanoparticles: a comprehensive review on their potential as antimicrobial agents and their mechanisms of action elucidated by proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mmclibrary.com [mmclibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. Amphotericin B-silver hybrid nanoparticles: synthesis, properties and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amphotericin B-conjugated biogenic silver nanoparticles as an innovative strategy for fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Silver Dimolybdate Nanorods: In Vitro Anticancer Activity Against Breast and Prostate Tumors and In Vivo Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The mechanism of cell death induced by silver nanoparticles is distinct from silver cations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [iro.uiowa.edu]

- 19. protocols.io [protocols.io]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. ibg.kit.edu [ibg.kit.edu]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 24. tandfonline.com [tandfonline.com]

- 25. bioquochem.com [bioquochem.com]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. jmb.or.kr [jmb.or.kr]

- 28. youtube.com [youtube.com]

phase transition of silver molybdate under high pressure

An In-depth Technical Guide to the High-Pressure Phase Transition of Silver Molybdate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural transformations observed in this compound (Ag₂MoO₄) under high-pressure conditions. The document synthesizes key findings from experimental and theoretical studies, focusing on the transition from the ambient cubic spinel phase to high-pressure polymorphs.

Introduction to this compound

This compound (Ag₂MoO₄) is a semiconductor material that has garnered significant interest for its applications in photocatalysis, antibacterial agents, and as a component in conducting glasses.[1][2] At ambient conditions, Ag₂MoO₄ typically exists in two polymorphic forms: a metastable tetragonal α-phase and a thermodynamically stable cubic β-phase.[2][3] The application of high pressure is a powerful tool for investigating the stability of these phases and for discovering novel crystal structures with potentially enhanced properties. Understanding the behavior of this compound under extreme conditions is crucial for tuning its functional properties and for the synthesis of new materials.

Polymorphs of this compound at Ambient Pressure

The two primary polymorphs of Ag₂MoO₄ at ambient pressure are:

-

β-Ag₂MoO₄: This is the more stable phase and possesses a cubic spinel crystal structure with the space group Fd-3m.[1][2] In this configuration, the molybdenum atoms are tetrahedrally coordinated with oxygen, while the silver atoms are in an octahedral coordination.[4]

-

α-Ag₂MoO₄: This is a metastable phase with a tetragonal crystal structure (space group P4₁22).[1][2] The α-phase can be synthesized through methods like solution-phase precipitation and is known to irreversibly transform into the more stable β-phase upon heating.[1]

High-Pressure Phase Transition of β-Ag₂MoO₄

The high-pressure behavior of the stable cubic β-phase of this compound has been the primary focus of both experimental and theoretical investigations.

Experimental Observations

High-pressure studies utilizing X-ray diffraction (XRD) and Raman spectroscopy have revealed that β-Ag₂MoO₄ undergoes a structural phase transition at approximately 5 GPa.[1][5] The cubic phase transforms into a new tetragonal structure.[1] These two phases have been observed to coexist over a range of pressures.[1] Notably, no evidence of pressure-induced amorphization has been found at pressures up to 47 GPa, indicating the stability of the crystalline state of this compound at these conditions.[1]

Theoretical Predictions

First-principles calculations based on density functional theory have been employed to explore the phase diagram of Ag₂MoO₄ under high pressure. These theoretical studies have considered several potential high-pressure polymorphs, including different tetragonal structures and an olivine-type orthorhombic phase. The calculations support the experimental observation of a transition from the cubic to a tetragonal phase, with theoretical results suggesting this transition occurs at approximately 6 GPa. Furthermore, theoretical studies predict the existence of other, more complex tetragonal phases at even higher pressures, with an inverse P4₁22 structure becoming more stable above 15 GPa. A decomposition of β-Ag₂MoO₄ into Ag₂Mo₂O₇ and Ag₂O is also theoretically predicted to occur at around 12 GPa.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental and theoretical studies on the high-pressure behavior of this compound.

Table 1: Crystallographic Data for Ag₂MoO₄ Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameter (a) at Ambient Pressure |

| β-Ag₂MoO₄ | Cubic | Fd-3m | 9.313 Å[1] |

| α-Ag₂MoO₄ | Tetragonal | P4₁22 | Not specified in search results |

| High-Pressure Phase | Tetragonal | Not yet experimentally determined | Not yet experimentally determined |

Table 2: Equation of State Parameters for β-Ag₂MoO₄

| Parameter | Value | Source |

| Bulk Modulus (B₀) | 113 GPa | Experimental (Arora et al., 2012)[1] |

| Pressure Derivative of Bulk Modulus (B'₀) | 4 | Experimental (Arora et al., 2012)[1] |

Table 3: Raman Modes of β-Ag₂MoO₄ at Ambient Pressure

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 870 | A₁g (Symmetric stretching of Mo-O bonds in [MoO₄] tetrahedra)[6] |

| 756 | T₂g (Asymmetric stretching of Mo-O bonds)[6] |

| 352 | T₂g[6] |

| 277 | E₉ (Vibrations of Ag-O bonds in [AgO₆] octahedra)[6] |

| 88 | T₂g[6] |

Note: The pressure dependence of these Raman modes has been observed to change dramatically across the phase transition, but detailed quantitative data is not available in the reviewed literature.

Experimental Protocols

The investigation of phase transitions under high pressure relies on specialized experimental techniques. The primary methods used for studying this compound are high-pressure X-ray diffraction and high-pressure Raman spectroscopy.

High-Pressure X-ray Diffraction (XRD)

High-pressure XRD is used to determine the crystal structure of a material as a function of pressure.

-

Sample Preparation: A fine powder of β-Ag₂MoO₄ is loaded into a small sample chamber (typically 100-200 µm in diameter) drilled into a metal gasket (e.g., stainless steel or rhenium). A few ruby chips are also included for pressure calibration.

-

High-Pressure Apparatus: A diamond anvil cell (DAC) is used to generate high pressures. The sample-loaded gasket is placed between the culets of two opposing diamond anvils. The pressure is increased by mechanically driving the diamonds together.

-

Pressure Medium: To ensure hydrostatic or near-hydrostatic conditions, a pressure-transmitting medium is loaded into the sample chamber along with the sample. Common pressure media include soft solids like NaCl or liquids/gases like a methanol-ethanol mixture or helium.

-

Data Collection: A monochromatic X-ray beam (often from a synchrotron source or a microfocus X-ray source) is passed through the diamond anvils and diffracted by the sample.[7] The diffraction pattern is collected on an area detector.

-

Data Analysis: The collected diffraction patterns are integrated to produce a plot of intensity versus scattering angle (2θ). The positions and intensities of the diffraction peaks are used to determine the crystal structure and lattice parameters at each pressure point. The pressure is determined by measuring the fluorescence spectrum of the ruby chips. The pressure-volume data can then be fitted to an equation of state, such as the Birch-Murnaghan equation, to determine the bulk modulus.

High-Pressure Raman Spectroscopy

High-pressure Raman spectroscopy is a powerful tool for probing changes in the vibrational modes of a material, which are sensitive to structural phase transitions.

-

Sample Preparation and High-Pressure Apparatus: The sample loading and pressure generation are similar to that for high-pressure XRD, using a diamond anvil cell.

-

Data Collection: A laser beam is focused through one of the diamond anvils onto the sample. The scattered light is collected in a backscattering geometry and directed to a spectrometer. The Raman spectrum, which shows the intensity of scattered light as a function of the energy shift from the incident laser, is recorded.

-

Data Analysis: Changes in the Raman spectrum, such as the appearance of new peaks, the disappearance of existing peaks, or abrupt changes in the slope of the peak position versus pressure, are indicative of a phase transition. By tracking the positions of the Raman peaks as a function of pressure, one can gain insight into the changes in bonding and symmetry that occur during the phase transition.

Visualizations

The following diagrams illustrate the phase transition pathway and a general experimental workflow for high-pressure studies of this compound.

Caption: Phase transition of β-Ag₂MoO₄ under high pressure.

Caption: General workflow for high-pressure DAC experiments.

Conclusion

The application of high pressure induces a reversible phase transition in the stable cubic β-phase of this compound to a tetragonal structure at approximately 5 GPa. This transition is characterized by significant changes in the material's structural and vibrational properties. While experimental studies have established the transition pressure and the equation of state for the cubic phase, further research is needed to fully characterize the crystal structure of the high-pressure tetragonal phase and to map the pressure dependence of the material's vibrational modes in detail. Theoretical calculations provide valuable insights into potential high-pressure phases and their stability, guiding future experimental explorations at even higher pressures. A deeper understanding of the high-pressure behavior of this compound will enable the targeted synthesis of novel polymorphs with tailored properties for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Characterization and Formation Mechanism of Ag2MoO4 Crystals via Precipitation Method: Influence of Experimental Parameters and Crystal Morphology [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Silver Molybdate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver molybdate (Ag₂MoO₄) in a range of common solvents. Understanding the solubility characteristics of this inorganic compound is critical for its application in various fields, including materials science, catalysis, and biomedical research. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in this compound Solubility

This compound is a sparingly soluble salt, a characteristic that governs its synthesis, reactivity, and potential applications. Its solubility is influenced by several factors, including the nature of the solvent, temperature, and the presence of common ions or complexing agents. For aqueous solutions, pH plays a crucial role in the speciation of molybdate ions, which in turn affects the solubility equilibrium.

The dissolution of this compound in a solvent can be represented by the following equilibrium:

Ag₂MoO₄(s) ⇌ 2Ag⁺(aq) + MoO₄²⁻(aq)

The solubility product constant, Ksp, is a quantitative measure of the solubility of a sparingly soluble salt and is expressed as:

Ksp = [Ag⁺]²[MoO₄²⁻]

A smaller Ksp value indicates lower solubility.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents, with a notable scarcity of quantitative data for organic solvents. The available data is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility | Ksp / pKsp | Reference |

| Water | 25 | 3.86 mg / 100 g solution | pKsp = 11.55 | [1] |

| Ethanol | - | Sparingly soluble (Qualitative) | - | |

| Acetone | - | Sparingly soluble (Qualitative) | - | |

| Dimethyl Sulfoxide (DMSO) | - | Sparingly soluble (Qualitative) | - |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble salts like this compound requires precise experimental techniques. The following are detailed methodologies for two common and effective methods.

Gravimetric Method

The gravimetric method is a direct and classical approach to determine solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered this compound to a known volume of the desired solvent (e.g., deionized water) in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully filter the supernatant through a pre-weighed, fine-porosity filter paper (e.g., Whatman No. 42) to separate the saturated solution from the undissolved this compound. To minimize temperature fluctuations during filtration, a jacketed funnel maintained at the experimental temperature can be used.

-

-

Mass Determination of Dissolved Solute:

-

Accurately measure a specific volume of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent gently to dryness in a drying oven set at a temperature that will not cause decomposition of the this compound (e.g., 100-110°C).

-

Cool the evaporating dish containing the dried this compound residue in a desiccator to room temperature.

-

Weigh the evaporating dish with the residue. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Conductometric Method

The conductometric method is an indirect but highly sensitive technique for determining the solubility of sparingly soluble ionic compounds. It relies on measuring the electrical conductivity of a saturated solution, which is proportional to the concentration of dissolved ions.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in high-purity, deionized water as described in the gravimetric method (Step 1). It is crucial to use water with very low intrinsic conductivity to minimize background interference.

-

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride (KCl) solutions.

-

Measure the conductivity of the deionized water used to prepare the solution (this will be the blank or background conductivity).

-

Carefully decant or filter the saturated this compound solution into a clean conductivity cell, ensuring no solid particles are transferred.

-

Measure the conductivity of the saturated solution at a constant, known temperature.

-

-

Calculation of Molar Conductivity:

-

The specific conductance of the this compound solution (κ_Ag₂MoO₄) is calculated by subtracting the specific conductance of the water (κ_water) from the specific conductance of the saturated solution (κ_solution). κ_Ag₂MoO₄ = κ_solution - κ_water

-

The molar conductivity at infinite dilution (Λ₀) for this compound can be estimated using Kohlrausch's law of independent migration of ions: Λ₀(Ag₂MoO₄) = 2 * λ₀(Ag⁺) + λ₀(MoO₄²⁻) where λ₀ represents the limiting molar ionic conductivities of the individual ions, which can be found in reference tables.

-

-

Calculation of Solubility:

-

The molar solubility (S) of this compound can then be calculated using the following equation: S (mol/L) = (1000 * κ_Ag₂MoO₄) / Λ₀(Ag₂MoO₄)

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized experimental workflow for determining the solubility of a sparingly soluble salt like this compound.

Conclusion

This technical guide has summarized the known solubility of this compound in water and provided a qualitative assessment for its solubility in common organic solvents. Detailed experimental protocols for the gravimetric and conductometric determination of its solubility have been presented to aid researchers in their laboratory work. The provided workflow diagram offers a clear visual representation of the experimental process. A deeper understanding of the solubility of this compound is fundamental for harnessing its properties in the development of new materials and technologies. Further research is warranted to establish quantitative solubility data in a wider range of organic solvents, which would be invaluable for applications in non-aqueous systems.

References

theoretical studies on the electronic properties of silver molybdate

An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of Silver Molybdate

Introduction

This compound (Ag₂MoO₄) has emerged as a material of significant interest due to its versatile applications in photocatalysis, antibacterial agents, and electrochemical devices. The β-phase of Ag₂MoO₄, which crystallizes in a spinel-type cubic structure, is particularly noted for its unique optical and electronic properties.[1][2][3][4][5] Understanding the fundamental electronic structure of this material is crucial for optimizing its performance and designing new functional materials. Theoretical studies, primarily based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at an atomic level, providing insights that complement and guide experimental research.[1][4][6] This guide provides a comprehensive overview of the theoretical investigations into the electronic properties of β-Ag₂MoO₄, detailing the computational methodologies, key findings, and their experimental validation.

Theoretical and Experimental Methodologies

A synergistic approach combining theoretical calculations with experimental synthesis and characterization is essential for a thorough understanding of this compound's properties.

Theoretical Computational Protocols

First-principles quantum mechanical calculations based on Density Functional Theory (DFT) are the primary theoretical approach for investigating the electronic structure of β-Ag₂MoO₄.[1][3] These calculations provide a fundamental understanding of the material's properties from its atomic composition.

-

Computational Framework: DFT calculations are often performed using software packages like Quantum ESPRESSO or the Vienna Ab initio Simulation Package (VASP).[4][7]

-

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is critical for accurately predicting electronic properties. Studies on β-Ag₂MoO₄ have employed various functionals:

-

B3LYP: A hybrid functional that has been used to calculate the band structure and density of states.[1][3]

-

DFT+U: This method adds an on-site Coulomb correction term (U) for the d-orbital electrons of silver and molybdenum and the p-orbital electrons of oxygen. This approach is noted to provide an improved band gap value that more closely matches experimental results.[2][5]

-

-

Basis Sets: The electronic wave functions are typically described using basis sets like the TZVP-MOLOPT-SR-GTH.[8]

-

Calculation Types:

-

Geometric Optimization: The crystal lattice parameters are optimized to find the lowest energy, most stable structure.

-

Band Structure Calculation: These calculations determine the electronic band gap (E_gap) and whether it is direct or indirect.

-

Density of States (DOS): Total and partial DOS (PDOS) calculations are used to identify the contribution of specific atomic orbitals (e.g., Ag 4d, Mo 4d, O 2p) to the valence and conduction bands.[4][6]

-

Electron Density Maps: These are used to visualize the charge distribution and understand phenomena like polarization induced by structural defects.[1][3]

-

Experimental Protocols

Experimental work is crucial for both synthesizing the material and validating the theoretical predictions.

-

Synthesis Methods:

-

Hydrothermal Method: β-Ag₂MoO₄ nanocrystals can be synthesized by reacting precursors like silver nitrate and sodium molybdate in an aqueous solution under controlled temperature and pressure.[2][4][5]

-

Microwave-Assisted Hydrothermal Method: This technique utilizes microwave radiation to accelerate the crystallization process, allowing for faster synthesis times.[1][3]

-

Co-precipitation: This is a simple and effective method where a precipitate of Ag₂MoO₄ is formed by mixing solutions of soluble silver and molybdate salts.[7]

-

-

Structural and Morphological Characterization:

-

X-ray Diffraction (XRD) and Rietveld Refinement: These techniques are used to confirm the crystal structure (spinel-type cubic for β-Ag₂MoO₄) and determine lattice parameters with high precision.[1][2][3][4]

-

Electron Microscopy (SEM/TEM): Field-emission scanning electron microscopy (FE-SEM) and transmission electron microscopy (TEM) are employed to analyze the morphology, shape, and size of the synthesized micro or nanocrystals.[1][2][4]

-

-

Optical and Electronic Characterization:

-

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): This is the primary experimental method for determining the optical band gap of the material. The Tauc plot method is typically applied to the collected spectra to estimate the band gap energy.[1][3][4]

-

Photoluminescence (PL) Spectroscopy: PL studies provide insights into the recombination of photo-generated charge carriers and the presence of electronic states within the band gap, often related to structural defects.[1]

-

Core Electronic Properties of β-Ag₂MoO₄

Theoretical studies have provided a detailed picture of the electronic landscape of β-Ag₂MoO₄, from its crystal structure to the nature of its electronic bands.

Crystal Structure

Both theoretical calculations and experimental XRD data confirm that β-Ag₂MoO₄ possesses a spinel-type cubic crystal structure.[2][7] DFT-based geometric optimization is used to predict the lattice parameters, which show good agreement with experimental values obtained from Rietveld refinement.

Table 1: Comparison of Theoretical and Experimental Lattice Parameters for β-Ag₂MoO₄

| Parameter | Theoretical Value (DFT) | Experimental Value (Rietveld Refinement) |

| Lattice Constants (a, b, c) | a = b = c = 9.32 Å[7] | Varies with synthesis temp. (e.g., ~9.29-9.30 Å)[1] |

| Unit Cell Volume (V) | 809.1 ų[7] | Varies with synthesis temp. (e.g., ~802-804 ų)[1] |

Band Structure and Band Gap

A key finding from theoretical calculations is that β-Ag₂MoO₄ is an indirect band gap semiconductor.[1][3][4][5][7] This means that the valence band maximum (VBM) and the conduction band minimum (CBM) occur at different points in the Brillouin zone, which has implications for its optical absorption and emission properties.

The calculated value of the band gap is highly dependent on the computational method used. Standard DFT functionals tend to underestimate the band gap, while hybrid functionals like B3LYP or corrections like DFT+U yield values closer to experimental measurements.[1][2] Theoretical studies have also shown that the presence of structural defects, such as silver vacancies, can introduce intermediate energy levels within the band gap, effectively reducing its value.[1][3]

Table 2: Summary of Calculated and Experimental Electronic Band Gaps (E_gap) for β-Ag₂MoO₄

| Method | Condition | Band Gap (E_gap) | Reference |

| Theoretical | |||

| DFT (B3LYP) | Without Defects | ~4.00 eV | [1][3] |

| DFT (B3LYP) | With Defects | ~3.34 eV | [1][3] |

| DFT+U | - | ~3.41 eV | [2][4][5][7] |

| Experimental | |||

| UV-Vis Spectroscopy | Hydrothermal Synthesis | ~3.24 eV | [4] |

| UV-Vis Spectroscopy | Microwave-Assisted (120-160°C) | 3.24 - 3.31 eV | [1][3] |

Density of States (DOS) and Orbital Contributions

Analysis of the partial density of states (PDOS) reveals the atomic orbital contributions to the electronic bands.

-

Valence Band (VB): The top of the valence band is primarily composed of hybridized orbitals from the Ag 4d and O 2p states.[4]

-

Conduction Band (CB): The bottom of the conduction band is predominantly formed by a hybridization of Mo 4d and O 2p orbitals.[4]

This understanding of orbital contributions is crucial for explaining charge transfer mechanisms, particularly in photocatalytic applications. For instance, the photoluminescence properties of β-Ag₂MoO₄ have been explained by charge-transfer processes involving the tetrahedral [MoO₄] clusters.[1][3]

Visualizations of Workflows and Electronic Structure

Diagrams generated using Graphviz help to visualize the complex relationships in both the research workflow and the material's electronic structure.

Caption: Integrated workflow for theoretical and experimental studies of Ag₂MoO₄.

Caption: Orbital contributions to the electronic band structure of β-Ag₂MoO₄.

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory, have been instrumental in building a detailed model of the electronic properties of β-Ag₂MoO₄. These computational investigations have successfully predicted its indirect band gap nature, identified the specific atomic orbital contributions to its valence and conduction bands, and explained the influence of structural defects on its electronic structure. The strong correlation between theoretical predictions (such as band gap values from DFT+U calculations) and experimental results (from UV-Vis spectroscopy) underscores the predictive power of modern computational materials science.[1][2][5] This synergy provides a robust foundation for the rational design and engineering of this compound-based materials for advanced applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidating the electronic structures of β-Ag2MoO4 and Ag2O nanocrystals via theoretical and experimental approaches towards electrochemical water splitting and CO2 reduction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Experimental and theoretical investigations of electronic structure and photoluminescence properties of β-Ag2MoO4 microcrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reza Sarhaddi [cv.birjand.ac.ir]

- 5. Elucidating the electronic structures of β-Ag2MoO4 and Ag2O nanocrystals via theoretical and experimental approaches towards electrochemical water splitting and CO2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Photocatalytic Degradation of Rhodamine B using Silver Molybdate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silver molybdate (Ag₂MoO₄) has emerged as a promising semiconductor photocatalyst for environmental remediation.[1] Its notable electronic structure, high conductivity, and stability make it effective for degrading persistent organic pollutants, such as Rhodamine B (RhB), a widely used but toxic dye.[1][2] When exposed to a suitable light source, this compound generates electron-hole pairs that produce highly reactive oxygen species (ROS), leading to the breakdown of complex organic molecules into simpler, less harmful compounds.[3][4] This document provides detailed protocols for the synthesis of this compound, its application in the photocatalytic degradation of RhB, and a summary of relevant performance data.

Synthesis and Characterization

The properties and photocatalytic efficiency of this compound can be influenced by the synthesis method.[5] Common methods include hydrothermal processes and deposition-precipitation.[3][6] Composites, such as those with graphene oxide (GO) or other semiconductors, have been developed to enhance photocatalytic activity by improving charge separation and stability.[3][5]

Key Characterization Techniques:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized this compound.[5]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.[6]

-

Transmission Electron Microscopy (TEM): To further analyze the microstructure and morphology of the nanomaterials.[3]

-

UV-vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the band gap energy of the material.[3][5]

-

Raman Spectroscopy: To identify the characteristic vibrational modes of the this compound structure.[5]

Experimental Protocols

Protocol 1: Synthesis of β-Ag₂MoO₄ Microcrystals via Hydrothermal Method

This protocol is adapted from a conventional hydrothermal method for producing β-Ag₂MoO₄ microcrystals.[5]

Materials and Reagents:

-

Silver nitrate (AgNO₃)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Ethanol (C₂H₅OH)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer and heating mantle

-

Centrifuge

-

Drying oven

Procedure:

-

Precursor Solution A: Dissolve a specific molar amount of AgNO₃ in a mixture of DI water and ethanol.

-

Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of Na₂MoO₄·2H₂O in DI water.

-

Precipitation: Slowly add Precursor Solution B to Precursor Solution A under constant magnetic stirring. A precipitate will form.

-

Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-180°C) for a specified duration (e.g., 12-24 hours).

-

Washing: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation. Wash the product multiple times with DI water and ethanol to remove any unreacted ions.

-

Drying: Dry the final β-Ag₂MoO₄ powder in an oven at a low temperature (e.g., 60-80°C) for several hours.

-

Characterization: Characterize the synthesized powder using XRD, SEM, and other relevant techniques.

Protocol 2: Photocatalytic Degradation of Rhodamine B

This protocol describes a typical experimental setup for evaluating the photocatalytic performance of this compound.[5][7]

Materials and Equipment:

-

Synthesized this compound photocatalyst

-

Rhodamine B (RhB) dye

-

Deionized (DI) water

-

Photoreactor equipped with a light source (e.g., UV lamp, visible light lamp, or solar simulator)[8]

-

Magnetic stirrer

-

Beaker or reaction vessel (preferably quartz)[8]

-

UV-vis Spectrophotometer

-

Syringes and filters (e.g., 0.45 µm)

Procedure:

-

Catalyst Suspension: Prepare a suspension by dispersing a specific amount of the this compound catalyst (e.g., 0.5 - 2.0 g/L) in a known volume of DI water in the reaction vessel.[5]

-

Adsorption-Desorption Equilibrium: Add a specific volume of RhB stock solution to the catalyst suspension to achieve the desired initial concentration (e.g., 10-20 mg/L).[5][9] Stir the mixture in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Photocatalytic Reaction: Turn on the light source to initiate the photocatalytic degradation process. Maintain constant stirring throughout the experiment to ensure the catalyst remains suspended.

-

Sample Collection: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), withdraw aliquots (e.g., 3-5 mL) of the suspension.[10]

-

Sample Analysis: Immediately filter the collected aliquots to remove the catalyst particles. Measure the absorbance of the filtrate at the maximum absorption wavelength of RhB (λ_max ≈ 554 nm) using a UV-vis spectrophotometer.[4][11]

-

Data Calculation: The degradation efficiency (%) can be calculated using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance at t=0 (after dark adsorption) and Aₜ is the absorbance at time t.

-

Kinetic Analysis: The reaction kinetics can be analyzed by plotting ln(A₀/Aₜ) versus time. A linear plot suggests pseudo-first-order kinetics, a common model for photocatalytic dye degradation.[12]

Data Presentation: Performance and Kinetics

The efficiency of photocatalytic degradation is influenced by the catalyst composition, light source, and experimental conditions.

Table 1: Summary of Photocatalytic Performance of this compound-Based Catalysts for Rhodamine B Degradation

| Catalyst | RhB Concentration (mg/L) | Catalyst Dose (g/L) | Light Source | Degradation (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| 5% Ag₂MoO₄/Ag₃VO₄ | Not Specified | Not Specified | Visible Light | 93 | 6 | [3] |

| GO@β-Ag₂MoO₄ (7.5% GO) | 10 | 2 | UV-C | >90 (calculated) | 90 | [5][13] |

| ZnO/AgNW Composite | Not Specified | Not Specified | UV (365 nm) | 90 | 40 | [4][14] |

| Carbon-doped Ca₀.₅Sr₀.₅MoO₄ | 20 | 0.005 g (in solution) | Not Specified | 89.6 | 30 |[9][15] |

Table 2: Kinetic Data for Rhodamine B Degradation

| Catalyst | Kinetic Model | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| GO@β-Ag₂MoO₄ (7.5% GO) | Pseudo-first-order | 23.72 × 10⁻³ min⁻¹ | 10 mg/L RhB, 2 g/L catalyst, UV-C light | [13] |

| Cu/Al₂O₃/g-C₃N₄ | Pseudo-first-order | 6.47 × 10⁻⁴ s⁻¹ | 20 mg/L RhB, 1 g/L catalyst, 10 mM H₂O₂ | [12] |

| SDS@Fe₃O₄ NPs | Pseudo-first-order | 2.6 - 4.8 × 10⁴ s⁻¹ | 10 mg/L RhB, 0.1% w/v catalyst, varying H₂O₂ |[10] |

Visualized Workflows and Mechanisms

Diagrams created using Graphviz illustrate the experimental process and the underlying scientific mechanism.

Caption: Experimental workflow for Rhodamine B degradation using this compound.

Caption: Mechanism of photocatalytic degradation of Rhodamine B by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Photocatalytic degradation of Rhodamine-B and Crystal Violet in wastewater: a sustainable approach using bismuth molybd… [ouci.dntb.gov.ua]

- 3. Insight on the plasmonic Z-scheme mechanism underlying the highly efficient photocatalytic activity of this compound/silver vanadate composite in rhodamine B degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocatalytic degradation of rhodamine B using zinc oxide/silver nanowire nanocomposite films under ultraviolet irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic Studies on the Catalytic Degradation of Rhodamine B by Hydrogen Peroxide: Effect of Surfactant Coated and Non-Coated Iron (III) Oxide Nanoparticles | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Hydrothermal Synthesis of Silver Molybdate

Introduction

Silver molybdate (Ag₂MoO₄) is a versatile inorganic compound that has garnered significant interest in various scientific and technological fields, including photocatalysis, antimicrobial applications, and sensor technology.[1][2][3] The hydrothermal synthesis method is a widely employed technique for producing this compound nanomaterials with controlled morphology and crystallinity.[1] This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, known as an autoclave. The versatility of the hydrothermal method allows for the fine-tuning of synthesis parameters, such as temperature, pressure, reaction time, and precursor concentration, to tailor the properties of the resulting nanostructures.[1] These application notes provide a detailed protocol for the hydrothermal synthesis of this compound, along with a summary of various experimental conditions and their outcomes.

Experimental Protocols

This section outlines a generalized protocol for the hydrothermal synthesis of this compound, based on common procedures found in the literature. Specific variations in precursor concentrations, temperature, and time can lead to different morphologies and phases of this compound, as detailed in Table 1.

Materials and Equipment

-

Precursors:

-

Silver Nitrate (AgNO₃)

-

Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

-

-

Solvents:

-

Deionized or distilled water

-

Ethanol

-

-

pH Adjustment (Optional):

-

Nitric Acid (HNO₃) or Sodium Hydroxide (NaOH)

-

-

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Teflon-lined stainless steel autoclave

-

Laboratory oven

-

Centrifuge and centrifuge tubes

-

Buchner funnel and filter paper (for washing)

-

Spatula and weighing balance

-

Synthesis Procedure

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of the silver precursor (e.g., Silver Nitrate).

-

In a separate beaker, prepare an aqueous solution of the molybdate precursor (e.g., Ammonium Heptamolybdate or Sodium Molybdate).

-

-

Mixing and Precipitation:

-

Hydrothermal Treatment:

-

Transfer the resulting mixture or precipitate into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a laboratory oven preheated to the desired reaction temperature (typically between 120°C and 200°C).[4][5][6]

-

Maintain the temperature for a specific duration (ranging from a few hours to several days).[4][5][6]

-

-

Cooling and Product Recovery:

-

After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave carefully in a fume hood.

-

-

Washing and Purification:

-

Drying:

Characterization

The synthesized this compound can be characterized using various analytical techniques to determine its structural, morphological, and optical properties:

-

X-ray Diffraction (XRD): To identify the crystalline phase and structure of the this compound.[4][8]

-

Scanning Electron Microscopy (SEM): To observe the morphology, size, and surface features of the synthesized particles.[4]

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanostructures to determine their size, shape, and crystalline nature.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the vibrational modes of the Mo-O bonds.[8]

-

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS): To determine the optical band gap of the material.[8][9]

-

Photoluminescence (PL) Spectroscopy: To study the emission properties of the this compound.[4][9]

Data Presentation

The following table summarizes various experimental parameters and the resulting morphologies or phases of this compound reported in the literature.

| Silver Precursor | Molybdate Precursor | Temperature (°C) | Time (h) | pH | Resulting Morphology/Phase | Reference |

| AgNO₃ | (NH₄)₆Mo₇O₂₄·4H₂O | 140-200 | 12-72 | Not specified | Nanowires, nanorods, multipods | [4] |

| AgNO₃ | Na₂MoO₄·2H₂O | 120 | 2 | Not specified | β-Ag₂MoO₄ microcrystals | [5][7] |

| AgNO₃ | (NH₄)₆Mo₇O₂₄·4H₂O | 140 | 6 | 2 | Ag₂Mo₃O₁₀·2H₂O nanorods | [10] |

| AgNO₃ | Na₂MoO₄ | 100-160 | 2 | Not specified | β-Ag₂MoO₄ with potato-like to coral-like morphology | [6][8] |

| AgNO₃ | Na₂MoO₄ | Not specified | Not specified | Not specified | β-Ag₂MoO₄ nanorods | [1] |

| AgNO₃ | (NH₄)₆Mo₇O₂₄·4H₂O | 140 | 12-24 | Not specified | Nanorods and nanowires | [4] |

| AgNO₃ | (NH₄)₆Mo₇O₂₄·4H₂O | 200 | 63 | Not specified | Nanowires | [3] |

Mandatory Visualization

Hydrothermal synthesis workflow for this compound.

References

- 1. texilajournal.com [texilajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrothermal synthesis, structural characterization and photocatalytic properties of beta-Ag2MoO4 microcrystals: Correlation between experimental and theoretical data – Centro de Desenvolvimento de Materiais Funcionais CEPID-FAPESP [cdmf.org.br]

- 7. GO@β-Ag2MoO4 Composite: One-Step Synthesis, Characterization, and Photocatalytic Performance against RhB Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrothermal synthesis, structural characterization and photocatalytic properties of <inline-formula> <alternatives> <mml:math display="inline"> <mml:mi>β</mml:mi> </mml:math> <inline-graphic xlink:href="10.1016_j.arabjc.2018.07.011-eq28.tif"/> </alternatives> </inline-formula>-Ag<sub>2</sub>MoO<sub>4</sub> microcrystals: Correlation between experimental and theoretical data - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and characterization of this compound nanowires, nanorods and multipods | Semantic Scholar [semanticscholar.org]

- 10. Silver Trimolybdate (Ag2Mo3O10.2H2O) Nanorods: Synthesis, Characterization, and Photo-Induced Antibacterial Activity under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Application of Silver Molybdate in Solid-State Lubrication: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver molybdate (Ag₂MoO₄) has emerged as a promising solid lubricant, particularly for high-temperature applications where conventional liquid lubricants fail. Its efficacy stems from the in-situ formation of a lubricious tribofilm at elevated temperatures, which significantly reduces friction and wear. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in the development of advanced solid-state lubrication systems.

Mechanism of Solid-State Lubrication by this compound

At elevated temperatures, typically above 400°C, this compound, often in combination with other materials in a composite, undergoes tribochemical reactions at the sliding interface.[1] This process leads to the formation of a dynamic, self-renewing lubricious layer, often referred to as a tribofilm or glaze layer.

The primary lubricating phases are believed to be a combination of this compound and molybdenum oxides (such as MoO₃).[2][3] Silver itself also contributes to lubrication at lower temperatures due to its low shear strength.[2] The presence of sulfur, for instance from molybdenum disulfide (MoS₂), can facilitate the formation of this compound phases.[3]

The synergistic effect of these components results in a significant reduction in the coefficient of friction and wear rate at high temperatures.[1] The tribofilm effectively separates the sliding surfaces, preventing direct metal-to-metal contact and reducing adhesion and abrasion.[4]

Caption: High-temperature lubrication mechanism of this compound.

Experimental Protocols

Synthesis of this compound (Ag₂MoO₄) Nanoparticles

This protocol describes a hydrothermal method for the synthesis of this compound nanoparticles.[5]

Materials:

-

Ammonium molybdate heptahydrate ([(NH₄)₆Mo₇O₂₄·4H₂O])

-

Silver nitrate (AgNO₃)

-

Distilled water

-

Ethanol

Equipment:

-

Magnetic stirrer

-

Beakers

-

Teflon-lined stainless steel autoclave

-

Centrifuge

-

Oven

Procedure:

-

Prepare Precursor Solutions:

-

Dissolve 0.61 g of ammonium molybdate heptahydrate in 10 mL of distilled water in a beaker.

-

In a separate beaker, dissolve 0.08 g of silver nitrate in 10 mL of distilled water.[5]

-

-

Precipitation:

-

Slowly add the silver nitrate solution to the ammonium molybdate solution while stirring continuously with a magnetic stirrer. A greenish-yellow precipitate will form.[5]

-

-

Hydrothermal Treatment:

-

Transfer the resulting precipitate into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a temperature between 140°C and 200°C for a duration of 12 to 72 hours. The specific temperature and time will influence the morphology of the resulting nanostructures (nanowires, nanorods, etc.).[5]

-

-

Product Recovery:

-

Allow the autoclave to cool to room temperature.

-

Retrieve the greenish-yellow product by centrifugation.

-

Wash the product with distilled water followed by ethanol to remove any remaining ions.[5]

-

Dry the final product in an oven.

-

Caption: Workflow for the synthesis of this compound nanoparticles.

Tribological Testing of Solid Lubricants

The following protocols are based on ASTM standards for evaluating the tribological properties of materials containing this compound.

This test is commonly used to evaluate the friction and wear characteristics of solid lubricant coatings.

Equipment:

-

Pin-on-disc tribometer

-

Heating module

-

Data acquisition system

Procedure:

-

Specimen Preparation:

-

Prepare a flat, circular disc coated with the this compound-containing composite material.

-

Select a suitable counter-body pin (e.g., steel or alumina ball).

-

Clean both the disc and pin surfaces thoroughly with a suitable solvent (e.g., acetone, ethanol) and dry them.

-

-

Test Setup:

-

Mount the disc securely on the rotating stage of the tribometer.

-

Mount the pin in the stationary holder.

-

Apply a specified normal load to the pin.

-

Set the desired rotational speed and test duration.

-

If conducting a high-temperature test, set the desired temperature for the heating module and allow the system to stabilize.

-

-

Test Execution:

-

Start the rotation of the disc.

-